molecular formula C11H8ClFN2O2 B13678550 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13678550
M. Wt: 254.64 g/mol
InChI Key: BNHZSSAMYFXKJD-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the imidazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups and its imidazole core.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O2/c1-5-9(11(16)17)15-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,14,15)(H,16,17)

InChI Key

BNHZSSAMYFXKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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